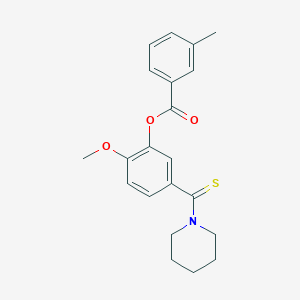
2-METHOXY-5-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3-METHYLBENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHOXY-5-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3-METHYLBENZOATE is a chemical compound with the molecular formula C21H23NO3S and a molecular weight of 369.5 g/mol. This compound is known for its unique structure, which includes a methoxy group, a piperidinocarbothioyl group, and a methylbenzoate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-METHOXY-5-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3-METHYLBENZOATE involves several steps. One common synthetic route includes the reaction of 2-methoxy-5-nitrophenol with piperidine and carbon disulfide to form the piperidinocarbothioyl intermediate. This intermediate is then reacted with 3-methylbenzoyl chloride to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions.
Chemical Reactions Analysis
2-METHOXY-5-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3-METHYLBENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Scientific Research Applications
2-METHOXY-5-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3-METHYLBENZOATE is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-METHOXY-5-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3-METHYLBENZOATE involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is thought to involve the inhibition of key enzymes involved in cellular processes.
Comparison with Similar Compounds
2-METHOXY-5-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3-METHYLBENZOATE can be compared with similar compounds such as:
2-Methoxy-5-(piperidinocarbothioyl)phenyl benzoate: This compound lacks the methyl group on the benzoate moiety, which may result in different chemical and biological properties.
2-Methoxy-5-(piperidinocarbothioyl)phenyl 4-methylbenzoate: The position of the methyl group on the benzoate ring can influence the compound’s reactivity and biological activity.
2-Methoxy-5-(piperidinocarbothioyl)phenyl 3-chlorobenzoate: The presence of a chlorine atom instead of a methyl group can significantly alter the compound’s properties.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
Molecular Formula |
C21H23NO3S |
|---|---|
Molecular Weight |
369.5g/mol |
IUPAC Name |
[2-methoxy-5-(piperidine-1-carbothioyl)phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C21H23NO3S/c1-15-7-6-8-17(13-15)21(23)25-19-14-16(9-10-18(19)24-2)20(26)22-11-4-3-5-12-22/h6-10,13-14H,3-5,11-12H2,1-2H3 |
InChI Key |
FJXHVXMYUKPAIL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=CC(=C2)C(=S)N3CCCCC3)OC |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=CC(=C2)C(=S)N3CCCCC3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















